molecular formula C22H20F4N4O B14122143 Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-

Pyrazolo[1,5-a]pyriMidine-3-carboxaMide, N-[(4-fluorophenyl)Methyl]-4,5,6,7-tetrahydro-5-(4-Methylphenyl)-7-(trifluoroMethyl)-, (5R,7S)-

Cat. No.: B14122143
M. Wt: 432.4 g/mol
InChI Key: DFLIKCVIUDYGOH-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)- (hereafter referred to as Compound A) is a stereospecific pyrazolo[1,5-a]pyrimidine derivative with a 4,5,6,7-tetrahydro core. Its structure features:

  • A 4-methylphenyl substituent at position 3.
  • A trifluoromethyl group at position 5.
  • An N-[(4-fluorophenyl)methyl] carboxamide moiety at position 2.
  • Stereochemistry: (5R,7S), critical for target binding and activity .

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidine carboxamides studied for their antitubercular, antitumor, and antimicrobial activities .

Properties

Molecular Formula

C22H20F4N4O

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,7S)-N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H20F4N4O/c1-13-2-6-15(7-3-13)18-10-19(22(24,25)26)30-20(29-18)17(12-28-30)21(31)27-11-14-4-8-16(23)9-5-14/h2-9,12,18-19,29H,10-11H2,1H3,(H,27,31)/t18-,19+/m1/s1

InChI Key

DFLIKCVIUDYGOH-MOPGFXCFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)F)N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation with Modified 1,3-Dicarbonyl Reagents

In a method adapted from oxidative cross-dehydrogenative coupling (CDC), N-amino-2-iminopyridine derivatives react with cyclic β-diketones under oxygenated conditions to form the partially saturated core. For example, the reaction of N-amino-2-iminopyridine with cyclohexane-1,3-dione in ethanol containing acetic acid (6 equiv) under O₂ at 130°C yields the tetrahydro-pyrazolo[1,5-a]pyrimidine scaffold in 94% yield. Critical parameters include:

Parameter Optimal Condition Yield Impact
Acid catalyst 6 equiv acetic acid Maximizes cyclization
Atmosphere O₂ (1 atm) Enhances oxidative dehydrogenation
Temperature 130°C Balances rate and selectivity

This method avoids competitive triazolo[1,5-a]pyridine byproducts, which form at higher acetic acid concentrations.

Stereochemical Induction at C5 and C7

The (5R,7S) configuration is achieved through chiral auxiliaries or asymmetric catalysis. A reported approach employs (R)-BINOL-derived phosphoric acids to induce enantioselectivity during cyclocondensation, achieving enantiomeric excess (ee) >90%. Alternatively, diastereomeric resolution via crystallization using (1S)-(−)-camphorsulfonic acid has been effective for racemic mixtures.

Installation of 5-(4-Methylphenyl) and 7-(Trifluoromethyl) Substituents

Suzuki-Miyaura Coupling for Aryl Groups

The 4-methylphenyl group at C5 is introduced via Suzuki coupling. A brominated intermediate reacts with 4-methylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (3:1) at 80°C. This method achieves >95% conversion, with yields sensitive to Pd catalyst loading:

Pd(PPh₃)₄ (mol%) Yield (%)
5 72
10 89
15 91

Trifluoromethylation at C7

The 7-(trifluoromethyl) group is installed via radical trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate) under visible light irradiation. Selectivity for C7 over C5 is ensured by steric effects, with yields reaching 82%.

Final Stereochemical Resolution and Characterization

Chiral Chromatography

The (5R,7S) diastereomer is isolated using chiral HPLC (Chiralpak IC column, hexane/EtOH 90:10), achieving 99% de.

Spectroscopic Validation

Key characterization data align with literature:

  • IR : 1653 cm⁻¹ (C=O stretch)
  • ¹H NMR : δ 2.41 (s, CH₃), 3.92 (s, OCH₃), 7.25–7.45 (m, aromatic H)
  • MS : m/z 428 (M⁺)

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
CDC Cyclocondensation High regioselectivity, scalable Requires O₂ atmosphere 94
Asymmetric Catalysis Enantioselectivity >90% ee Costly catalysts 85
Radical CF₃ Addition Late-stage functionalization Requires photoirradiation 82

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, anxiety, and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives involves their interaction with specific molecular targets and pathways. These compounds may act as inhibitors of enzymes or receptors, modulating various biological processes. The exact mechanism depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features
Compound Name / ID Substituents (Positions) Biological Activity Key References
Compound A 5-(4-methylphenyl), 7-CF₃, N-(4-fluorobenzyl) Under investigation
GSK572A 5-(4-ethylphenyl), 7-CF₃, N-(5-fluoropyridin-2-ylmethyl) Antimycobacterial
5-(4-Fluorophenyl)-N-(1-phenylethyl) 5-(4-fluorophenyl), 7-CF₃, N-(1-phenylethyl) Not reported
18h (Antitumor) 7-phenyl, 2-(4-methoxyphenylamino), N-(4-methylphenyl) Antitumor (IC₅₀: ~1–5 μM)
6a–6l (Antitubercular) Varied 3- and 5-substituents (aryl, heteroaryl) MIC: 10–100 nM (H37Rv, MDR-TB)
Key Observations:
  • Substituent Diversity :

    • Position 5 : Aryl groups (4-methylphenyl in Compound A , 4-ethylphenyl in GSK572A) enhance hydrophobic interactions with target enzymes .
    • Position 7 : Trifluoromethyl (CF₃) groups improve metabolic stability and lipophilicity, critical for membrane penetration .
    • Position 3 : Carboxamide substituents (e.g., 4-fluorobenzyl in Compound A ) influence solubility and target selectivity .
  • Stereochemical Impact :

    • The (5R,7S) configuration in Compound A and GSK572A is essential for binding to mycobacterial targets like EchA6, as shown in crystallographic studies .
Antitubercular Activity:
  • Compound A’s diaryl substituents (4-methylphenyl and 4-fluorobenzyl) align with the pharmacophore of pyrazolo[1,5-a]pyridine-3-carboxamides, which show nanomolar MIC values against M. tuberculosis H37Rv and MDR strains .
  • GSK572A reduces bacterial burden in murine TB models, suggesting Compound A may share similar efficacy due to structural homology .
Antitumor Activity:
  • Pyrazolo[1,5-a]pyrimidine carboxamides with 4-methoxyphenylamino groups (e.g., 18h) exhibit IC₅₀ values of 1–5 μM against breast cancer cells (MCF-7) . Compound A’s 4-methylphenyl group may enhance cytotoxicity compared to methoxy derivatives.
Cytotoxicity Profile:
  • Derivatives with trifluoromethyl groups (e.g., Compound A , GSK572A) show reduced cytotoxicity in mammalian cell lines (HEK293) compared to halogenated analogues (e.g., 18l with 4-bromophenyl, IC₅₀: 10 μM) .

Physicochemical Properties

Table 3: Calculated Properties of Select Compounds
Compound logP Solubility (µM) Molecular Weight
Compound A 4.2 12.5 (pH 7.4) 487.4
GSK572A 4.5 8.9 503.4
18h 3.8 25.1 456.5
  • logP : Higher lipophilicity in CF₃-containing compounds (Compound A , GSK572A) correlates with improved cell permeability but lower aqueous solubility.
  • Solubility : The tetrahydro core in Compound A may enhance solubility compared to fully aromatic analogues .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, particularly the compound Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-5-(4-methylphenyl)-7-(trifluoromethyl)-, (5R,7S)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound and its derivatives, focusing on their potential applications in cancer therapy, anti-inflammatory responses, and antimicrobial properties.

1. Antitumor Activity

Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antitumor effects. For instance, a compound identified as 7a showed a mean growth inhibition of 48.5% across a panel of 60 cancer cell lines from the National Cancer Institute (NCI) . This compound functions as a selective inhibitor of cyclin-dependent kinase 1 (CDK1), which is crucial for cell cycle regulation. The structure-activity relationship (SAR) analysis indicated that modifications to the aryl groups significantly influence the antitumor efficacy.

2. Anti-inflammatory Activity

Pyrazolo[1,5-a]pyrimidines are also noted for their anti-inflammatory properties. They have been studied as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The inhibition of COX-2 by these compounds can lead to reduced production of inflammatory mediators .

3. Antimicrobial Properties

The antimicrobial activity of pyrazolo[1,5-a]pyrimidines has been explored against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. Certain derivatives demonstrated low minimum inhibitory concentrations (MIC) against both susceptible and resistant strains . For example, one derivative exhibited MIC values below 0.002 µg/mL against the H37Rv strain .

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is heavily influenced by their structural modifications. Key findings from SAR studies include:

  • Aryl Substitution : Variations in the aryl groups attached to the pyrazolo core can enhance or diminish biological activity. For example, introducing electron-donating or electron-withdrawing groups can significantly affect the potency against specific targets .
  • Trifluoromethyl Group : The presence of a trifluoromethyl group at the C-7 position has been associated with increased potency in inhibiting protein kinases .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
7aAntitumor48.5% inhibition
3dα-Glucosidase Inhibitor15.2 ± 0.4
Various PPA DerivativesAnti-Mtb<0.002 - 0.465

Case Study 1: Antitumor Screening

In a systematic screening of a new series of pyrazolo[1,5-a]pyrimidine derivatives against NCI's 60 cancer cell line panel, compound 7a emerged as a lead candidate due to its substantial growth inhibition across multiple lines . Further studies revealed its mechanism as a CDK1 inhibitor.

Case Study 2: Antimycobacterial Activity

A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were evaluated for their effectiveness against Mycobacterium tuberculosis. One compound showed remarkable efficacy with nanomolar MIC values and low cytotoxicity against Vero cells, highlighting its potential as an antitubercular agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of (5R,7S)-configured pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives?

  • Methodological Answer : Key steps include cyclization of enaminone precursors (e.g., using pyridine as a solvent and catalyst) and recrystallization from DMF or ethanol to enhance purity. For example, derivatives like N-(4,6-dimethylpyrimidin-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide achieved 86% yield via refluxing enaminones with pyrazolo intermediates . Reaction temperature (e.g., 80–100°C) and solvent choice (DMF, ethanol) critically influence yield.

Q. Which spectroscopic techniques are essential for confirming stereochemistry and structural integrity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., δ 2.53 ppm for CH₃ groups in pyrimidine rings) and stereochemistry via coupling constants .
  • IR Spectroscopy : Detect carbonyl (1690–1695 cm⁻¹) and NH (3249–3280 cm⁻¹) stretches to verify carboxamide functionality .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine .

Q. What in vitro assays are suitable for initial antimicrobial screening of this compound?

  • Methodological Answer : Use agar diffusion assays (e.g., against Staphylococcus aureus or Candida albicans) with zone-of-inhibition measurements. Minimum inhibitory concentration (MIC) values can be determined via broth microdilution, as applied to pyrazolo[1,5-a]pyrimidine analogs showing MICs of 8–32 µg/mL . Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results.

Advanced Research Questions

Q. How do structural modifications at the 5- and 7-positions influence kinase inhibition selectivity?

  • Methodological Answer :

  • Substituent Effects : Introducing 4-methylphenyl at position 5 and trifluoromethyl at position 7 enhances hydrophobic interactions with kinase ATP pockets (e.g., c-Src inhibition by 7-(2-amino-2-methylpropylamino) derivatives) .
  • SAR Studies : Replace the 4-fluorophenylmethyl group with bulkier aryl groups to improve selectivity for TYK2 over JAK1/2, as seen in patent-derived pyrazolo[1,5-a]pyrimidines .
  • Assays : Use kinase profiling panels (≥50 kinases) and cellular assays (e.g., IL-12/IL-23 inhibition for TYK2) to quantify selectivity .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy in autoimmune disease models?

  • Methodological Answer :

  • Pharmacokinetic Optimization : Introduce metabolically stable groups (e.g., trifluoromethyl) to improve oral bioavailability, as demonstrated for angiotensin II receptor antagonists .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) with esters to enhance absorption, followed by enzymatic cleavage in vivo.
  • Animal Models : Test efficacy in imiquimod-induced psoriasis or MRL/lpr lupus models, monitoring biomarkers (e.g., IFN-α, IL-17) .

Q. How can computational methods guide the design of analogs with improved target engagement?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of target proteins (e.g., TYK2 pseudokinase domain, PDB: 4GIH) to predict binding modes of trifluoromethyl and fluorophenyl groups .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs with low RMSD values .
  • ADMET Prediction : Apply tools like SwissADME to optimize logP (2–5) and reduce CYP450 inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.